Home > Products > Screening Compounds P100037 > hemoglobin Himeji
hemoglobin Himeji - 102576-76-1

hemoglobin Himeji

Catalog Number: EVT-1509675
CAS Number: 102576-76-1
Molecular Formula: C30H29IN2O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary literature on hemoglobin Himeji includes case studies and genetic analyses that have documented its characteristics and implications for diabetes management. Notable studies have utilized various methods to analyze its presence and effects on laboratory measurements .

Classification

Hemoglobin Himeji falls under the broader classification of abnormal hemoglobins, which are variants that arise from mutations in the globin genes. It is classified specifically as a fast-moving hemoglobin variant due to its altered electrophoretic mobility compared to normal hemoglobin .

Synthesis Analysis

Methods

Technical Details

The detection of hemoglobin Himeji can be achieved through various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Commonly used for separating different forms of hemoglobin.
  • Capillary Electrophoresis: Effective for distinguishing between hemoglobin variants based on their charge and mass.
  • Genetic Sequencing: Provides definitive identification of the specific mutation associated with hemoglobin Himeji .
Molecular Structure Analysis

Structure

Hemoglobin Himeji exhibits a slightly unstable molecular structure due to the substitution at the beta chain. This instability can influence its oxygen affinity and glycation properties.

Data

The molecular formula for normal adult hemoglobin (hemoglobin A) is C558H880N140O218Fe4C_{558}H_{880}N_{140}O_{218}Fe_4. The variant's specific structural data may not differ significantly in formula but will show variations in glycation patterns and stability due to the mutation .

Chemical Reactions Analysis

Reactions

Hemoglobin Himeji participates in similar biochemical reactions as normal hemoglobin but with notable differences:

  • Glycation: The variant shows an increased rate of glycation, leading to higher levels of glycated hemoglobin.
  • Oxygen Binding: The mutation may enhance oxygen affinity, affecting oxygen transport dynamics within the body.

Technical Details

The enhanced glycation can be attributed to the altered amino acid composition, which influences how glucose interacts with the hemoglobin molecule. This interaction is critical for understanding discrepancies in hemoglobin A1c measurements among patients with this variant .

Mechanism of Action

Process

The mechanism by which hemoglobin Himeji affects blood glucose readings involves its interaction with glucose molecules. The increased glycation leads to higher levels of glycated hemoglobin, which can result in falsely low or high readings when measuring hemoglobin A1c.

Data

Studies indicate that patients with hemoglobin Himeji may show discrepancies between fasting plasma glucose levels and measured hemoglobin A1c values, complicating diabetes management .

Physical and Chemical Properties Analysis

Physical Properties

Hemoglobin Himeji is characterized by:

  • Electrophoretic Mobility: It exhibits faster migration compared to normal hemoglobins during electrophoresis.
  • Stability: The variant shows mild molecular instability, which can affect its functionality.

Chemical Properties

The chemical properties include an altered rate of glycation and potential changes in oxygen binding affinity. These properties are crucial for understanding its physiological implications and diagnostic challenges .

Applications

Scientific Uses

Hemoglobin Himeji has significant implications in clinical diagnostics, particularly concerning diabetes management:

  • Diagnostic Challenges: It serves as an important case study for understanding how abnormal hemoglobins can affect laboratory results.
  • Research Tool: Studies involving this variant help elucidate mechanisms of glycation and their impact on disease states.
Introduction to Hemoglobin Himeji

Historical Discovery and Nomenclature

Hb Himeji was first identified in 1986 in a Japanese diabetic patient during routine HbA1c analysis. Researchers observed a fast-moving abnormal hemoglobin peak comprising approximately 40% of total hemoglobin, suggesting a heterozygous state. Through protein sequencing and genetic analysis, they pinpointed a missense mutation at codon 141 of the β-globin chain (HBB gene), where alanine was substituted by aspartic acid. This mutation was denoted as β141(H18)Ala→Asp according to hemoglobin nomenclature conventions [4].

The variant was named "Hemoglobin Himeji" following the established tradition of naming hemoglobin variants after the geographic location of their discovery—Himeji being a city in Japan’s Hyōgo Prefecture. Historically, hemoglobin variants were classified via electrophoretic mobility, with Hb Himeji exhibiting anodal migration (faster movement toward the positive electrode) compared to normal HbA. This electrophoretic behavior provided the initial clue to its structural abnormality [4] [1].

Epidemiological Prevalence and Geographic Distribution

Hb Himeji exhibits an extremely low global prevalence, with only a handful of documented cases worldwide since its discovery. Published reports confirm its occurrence predominantly in two distinct populations:

Table 1: Documented Cases of Hemoglobin Himeji

CountryNumber of CasesDemographicsIdentification Context
Japan1 index caseAdult male with diabetesHbA1c/glucose discrepancy [4]
Portugal1 family cluster76-year-old female with type 2 diabetesRoutine diabetes monitoring [1]
Unspecified2 familiesMultiple membersGenetic screening studies [1]

This distribution suggests no strong ethnic predisposition, though the limited cases imply possible founder effects in isolated populations. Unlike globally prevalent hemoglobinopathies like HbS (sickle hemoglobin) or HbE, Hb Himeji lacks significant prevalence in malaria-endemic regions, distinguishing it from variants with known selective advantages. Population screening programs for hemoglobin disorders rarely detect Hb Himeji, reinforcing its status as an exceptionally rare variant [1] [2] [7].

The variant’s inheritance follows an autosomal codominant pattern: heterozygous individuals produce both normal HbA and Hb Himeji, with the abnormal hemoglobin constituting 32–40% of total hemoglobin. Despite comprehensive family studies in identified probands (including descendants of the Portuguese patient), de novo mutations appear possible, as no familial transmission was observed in some cases [1].

Clinical Relevance in Hematology and Endocrinology

Hematological Implications

Hb Himeji causes mild molecular instability and altered oxygen affinity. While not associated with significant hemolytic anemia or clinical symptoms at baseline, it exhibits:

  • Increased Oxygen Affinity: The β141 Ala→Asp substitution disrupts the α1β2 interface critical for hemoglobin’s allosteric transitions. This results in a left-shifted oxygen dissociation curve, potentially compromising oxygen delivery in tissues.
  • Reduced Erythrocyte Lifespan: Accelerated red cell turnover (evidenced by elevated reticulocyte counts ~2.1% in reported cases) occurs due to subtle hemoglobin instability. This shortened erythrocyte survival directly impacts HbA1c interpretation [4] [1].

Hematologically, carriers typically show normal complete blood counts (hemoglobin ~15.0 g/dL in the Portuguese case), with no microcytosis or other red cell indices suggestive of thalassemia. However, under hematological stress (e.g., infection, surgery), compensatory erythropoiesis may be inadequate, potentially unmasking a risk for anemia [1].

Endocrinological and Diagnostic Challenges

The primary clinical significance of Hb Himeji lies in its profound interference with glycemic monitoring:

  • Falsely Low HbA1c: The variant accelerates glycation at the β-chain N-terminus (3-fold higher than HbA) but simultaneously reduces red cell lifespan. Since HbA1c reflects average glycemia over the preceding 90–120 days, shortened erythrocyte survival artificially lowers values, as seen in the Portuguese patient (HbA1c 4.1% despite glucose >190 mg/dL) [1] [4].
  • Method-Dependent Interference: High-performance liquid chromatography (HPLC)—the most common HbA1c assay—frequently yields inaccurate results due to abnormal chromatographic peaks. While boronate affinity chromatography is less affected, no Hb-based method fully circumvents the biological impact of reduced erythrocyte age [1] [3].

Table 2: Alternative Glycemic Monitoring Strategies for Hb Himeji Carriers

MethodMechanismAdvantagesLimitations
FructosamineMeasures glycated serum proteinsUnaffected by hemoglobin variantsReflects mean glucose only (~2–3 weeks)
Glycated Serum AlbuminMeasures glycated albumin specificallyMore specific than fructosamineLacks established diabetes complication links
Continuous Glucose Monitoring (CGM)Interstitial glucose trackingReal-time glucose dataCost; requires patient adherence
Self-Monitored Blood Glucose (SMBG)Capillary glucose measurementsDirect assessment of current glycemiaSpot measurements; no long-term trend view

For diabetic patients, reliance on erroneous HbA1c can lead to dangerous overtreatment (e.g., insulin overdosage causing hypoglycemia) or undiagnosed hyperglycemia. Hb Himeji should be suspected when:

  • HbA1c is disproportionately low relative to concurrent plasma glucose levels
  • Serial HbA1c measurements show implausibly stable values despite fluctuating glycemia
  • HbA1c falls below the assay’s reference range without clinical explanation [1] [3] [6].

Confirmation requires hemoglobin analysis (e.g., electrophoresis, HPLC with abnormal peaks) and genetic testing to identify the HBB:c.422C>A (p.Ala141Asp) mutation. Importantly, Hb Himeji itself doesn’t increase diabetes risk or complications, but mismanagement due to inaccurate monitoring can lead to preventable complications [1] [4].

Properties

CAS Number

102576-76-1

Product Name

hemoglobin Himeji

Molecular Formula

C30H29IN2O7

Synonyms

hemoglobin Himeji

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.